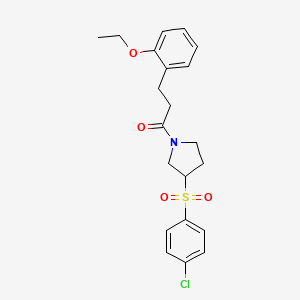

1-(3-((4-氯苯基)磺酰基)吡咯烷-1-基)-3-(2-乙氧基苯基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one" is a chemical entity that appears to be related to a class of compounds with significant pharmacological potential. The papers provided discuss various aspects of related compounds, including their synthesis, molecular structure, and biological activity, particularly in the context of anti-HIV activity and as calcium channel blockers.

Synthesis Analysis

The synthesis of related aryl pyrrolyl sulfones, which share a common structural motif with the compound , involves reacting arylsulfonyl chlorides with substituted pyrroles or by using the Clauson-Kaas method, as described in the first paper . Another paper discusses the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and a related compound, 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, which suggests that the compound of interest could potentially be synthesized through a similar acid-catalyzed reaction with phenols under mild conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been studied, with particular attention to the stereoselective behavior of enantiomers. For instance, the second paper describes the separation of enantiomers of a diltiazem analogue by chiral HPLC and the assignment of their absolute configuration using VCD and DFT calculations . This indicates that the compound of interest may also exhibit stereoselectivity, which could be relevant for its biological activity.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of "1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one" itself. However, they do discuss the reactivity of structurally related sulfonamides and pyrrolidines. For example, the third paper describes the rearrangement of N-(3-phenylprop-2-yn-1-yl)-sulfonamides to yield chiral pyrrolidin-3-ones . This suggests that the compound may also undergo interesting rearrangements or reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, based on the properties of similar compounds, it can be inferred that the presence of a sulfonyl group and a chlorophenyl moiety could influence its solubility, stability, and reactivity. The anti-HIV activity of related compounds is attributed to the presence of a 2-sulfonyl-4-chloroanilino moiety and an alkoxycarbonyl group , which suggests that the compound of interest may also possess similar biological properties.

科学研究应用

芳基磺酰基吡咯烷的合成

合成方法

Smolobochkin 等人 (2017 年) 的一项研究概述了一种方法,其中 1-[(4-氯苯基)磺酰基]-2-乙氧基吡咯烷与酚的酸催化反应生成新的 1-(芳基磺酰基)吡咯烷。该合成过程在温和条件下进行,为创建在 2 位含有酚片段的吡咯烷-1-磺酰基芳烃衍生物提供了一条便捷的途径。这种方法强调了该化合物在合成具有进一步功能化和研究潜力的新型结构中的用途 (Smolobochkin 等人,2017 年)。

杂环化合物的开发

杂环合成

Benetti 等人 (2002 年) 证明了 1-[(4-氯苯基)磺酰基]丙-2-酮衍生物在分子内环化过程中的应用。这项研究重点介绍了通过利用磺前体的反应性来合成 2,5-二取代吡咯和吡咯烷。该方法促进了芳香杂环化合物和饱和杂环化合物的生成,展示了磺基衍生物在构建复杂分子结构中的多功能性 (Benetti 等人,2002 年)。

抗菌活性评价

生物活性

Akbari 等人 (2022 年) 在水性介质中对新型 1-((4-氨基磺酰基苯基)甲基)-5-芳基-4-苯甲酰-3-羟基-3-吡咯啉-2-酮进行的研究揭示了含磺酰基吡咯烷的抗菌潜力。这项研究表明此类化合物在开发具有抗菌特性的治疗剂中具有更广泛的意义,从而突出了药物化学中一个重要的应用领域 (Akbari 等人,2022 年)。

属性

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO4S/c1-2-27-20-6-4-3-5-16(20)7-12-21(24)23-14-13-19(15-23)28(25,26)18-10-8-17(22)9-11-18/h3-6,8-11,19H,2,7,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTLNUZVYSKUNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B3008248.png)

![Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate](/img/structure/B3008249.png)

![N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide](/img/structure/B3008251.png)

![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B3008255.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3008257.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3008260.png)

![5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3008262.png)

![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008263.png)

![3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B3008265.png)